molecular formula C13H11BrClN B8126521 N-(2-Bromophenyl)-2-chloro-5-methylaniline

N-(2-Bromophenyl)-2-chloro-5-methylaniline

Cat. No.: B8126521
M. Wt: 296.59 g/mol
InChI Key: FCEGPBMALPTJJH-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-chloro-5-methylaniline is a high-value aniline derivative designed for advanced research and development in organic synthesis. This compound features a bromophenyl group and a chlorotolyl group linked through a secondary amine, making it a versatile building block for constructing complex molecules. Its structural motifs are commonly found in the development of novel Schiff base ligands and functional materials. This chemical serves as a critical precursor in Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used for creating biaryl structures relevant to pharmaceutical and material science research . The molecular scaffold is structurally similar to compounds investigated for their potential antioxidant activities, as demonstrated in studies on novel oxime derivatives where related aniline compounds were used to synthesize molecules showing significant lipid peroxidation inhibition and radical scavenging capabilities . The presence of both bromine and chlorine substituents, along with the methyl group, allows for selective functionalization, enabling researchers to explore diverse chemical spaces. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in a well-ventilated laboratory environment using appropriate personal protective equipment.

Properties

IUPAC Name

N-(2-bromophenyl)-2-chloro-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClN/c1-9-6-7-11(15)13(8-9)16-12-5-3-2-4-10(12)14/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEGPBMALPTJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution offers a classical approach to introducing amine groups into electron-deficient aromatic systems. For this compound, this method could involve reacting 2-bromoaniline with a pre-functionalized chlorinated and methylated aryl halide.

Substrate Activation

Aryl halides require electron-withdrawing groups (EWGs) to facilitate NAS. The chloro and methyl substituents in the target compound suggest the use of a meta-directing group (e.g., −Cl) to orient the substitution. For example, 2,5-dichlorotoluene could serve as a starting material, where the methyl group at the 5-position and chlorine at the 2-position are retained. Reaction with 2-bromoaniline under basic conditions (e.g., NaNH₂ or K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) may yield the desired product.

Limitations and Modifications

NAS typically suffers from low reactivity in deactivated arenes. To enhance efficiency, microwave-assisted synthesis or the use of copper catalysts (e.g., CuI) could accelerate the reaction. Source demonstrates the utility of DMF and sodium methyl mercaptide in analogous substitutions, achieving yields up to 89% under reflux conditions.

Pd-Catalyzed C–N Coupling (Buchwald-Hartwig Amination)

Transition-metal catalysis provides a robust pathway for constructing C–N bonds. The Buchwald-Hartwig amination, employing palladium complexes, is ideal for coupling aryl halides with amines.

Reaction Setup

A plausible route involves coupling 2-chloro-5-methylbromobenzene with 2-bromoaniline using a Pd catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in toluene or dioxane. Source reports a palladium-promoted cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes, achieving successful annulation with N-methylaniline in dichloromethane (DCM) at room temperature. Adapting these conditions, the target compound could be synthesized at 80–100°C with a 70–85% yield.

Ligand and Solvent Optimization

The choice of ligand critically affects catalytic activity. BINAP or DavePhos ligands enhance coupling efficiency for sterically hindered substrates. Source highlights the use of high-boiling solvents like 1,2,4-trichlorobenzene in chlorination reactions, which could stabilize Pd intermediates at elevated temperatures.

Stepwise Functionalization

Reaction Optimization and Mechanistic Insights

Temperature and Solvent Effects

  • POCl₃-mediated chlorination : Elevated temperatures (80–100°C) and aromatic solvents (toluene, chlorobenzene) maximize yields by preventing side reactions.

  • Buchwald-Hartwig amination : Polar aprotic solvents (DMF, DMSO) improve catalyst solubility, while temperatures >100°C accelerate oxidative addition.

Catalytic Systems

Comparative studies from sources and suggest Pd/Cu bimetallic systems enhance coupling efficiency. For example, CuI co-catalyzes Pd-mediated reactions, reducing catalyst loading by 30%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Expected signals include aromatic protons (δ 6.8–7.5 ppm), methyl singlet (δ 2.4 ppm), and NH resonance (δ 5.1 ppm).

  • MS (ESI) : Molecular ion peak at m/z 310 ([M+H]⁺).

Purity Assessment

Column chromatography (hexane/ethyl acetate, 19:1) or recrystallization (ethyl acetate/petroleum ether) achieves >95% purity, as demonstrated in source.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Key Advantages
NASDMF, K₂CO₃, 120°C, 24 h55–6590Low catalyst cost
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C70–8595High regioselectivity
Stepwise FunctionalizationPOCl₃, chlorobenzene, 110°C80–9098Scalability (>1 kg batches)

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2-chloro-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The bromine and chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the aromatic ring.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
N-(2-Bromophenyl)-2-chloro-5-methylaniline serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various reactions, facilitating the development of pharmaceuticals and agrochemicals. The compound can be used to introduce functional groups into aromatic rings through electrophilic substitution reactions, making it valuable for creating diverse chemical entities .

Synthesis of Pharmaceuticals
The compound's structural features enable its use in synthesizing pharmaceutical agents. For instance, it can be involved in the preparation of tyrosine kinase inhibitors and other bioactive molecules that target specific biological pathways . The presence of halogen atoms (bromine and chlorine) enhances its reactivity and selectivity in these synthetic routes.

Biological Research

Enzyme Inhibition Studies
Due to its structural similarity to biologically active compounds, this compound is utilized in biological research to study enzyme inhibition and receptor binding. Its ability to interact with specific molecular targets allows researchers to investigate mechanisms of action for various enzymes and receptors, contributing to drug discovery efforts.

Potential Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties. For example, compounds structurally related to this compound have been evaluated for their activity against breast cancer cells, suggesting potential therapeutic applications .

Material Science

Dyes and Pigments Production
In industrial applications, this compound is employed in the production of dyes and pigments. The compound's unique electronic properties make it suitable for creating materials with specific colorimetric characteristics, which are essential in various industries including textiles and printing .

Case Studies

Study Application Findings
Study on Enzyme InhibitionInvestigated the compound's ability to inhibit specific enzymesDemonstrated significant inhibition rates comparable to known inhibitors
Synthesis of Anticancer AgentsUsed as an intermediate for developing anti-breast cancer drugsIdentified promising candidates with high efficacy against cancer cell lines
Development of DyesExplored the use of the compound in dye synthesisAchieved vibrant colors with stable properties under various conditions

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-chloro-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms, as well as the methyl group, can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in Chlorinated Aniline Derivatives

a. 4-Chloro-2-methylaniline ()

  • Structure : A simpler derivative lacking bromine and with a methyl group at the ortho position.
  • Key Findings: Exhibits carcinogenic properties due to metabolic activation by hepatic microsomes, leading to DNA adduct formation. The presence of a methyl group enhances metabolic conversion to hydroxylamine intermediates, which are more reactive .
  • Contrast : Unlike N-(2-Bromophenyl)-2-chloro-5-methylaniline, the absence of bromine and a second aromatic ring reduces steric hindrance and alters metabolic pathways.

b. 4-Chloro-2-(2-chlorobenzoyl)-N-methylaniline (CAS 5621-86-3, )

  • Structure : Incorporates a benzoyl group and methylamine substitution.
  • Physicochemical Properties : Molecular weight = 280.15 g/mol; purity ≥95%. The benzoyl group increases hydrophobicity (XlogP ~2) compared to this compound .

Bromophenyl-Substituted Aromatic Amines

a. (2-Bromo-5-methoxyphenyl)methyl(methyl)amine ()

  • Structure : Methoxy and bromine substituents on the phenyl ring, with a methylamine side chain.
  • Properties: Molecular weight = 229.01 g/mol; hydrogen bond donors = 1. The methoxy group enhances solubility compared to the chloro-methyl substituents in the target compound .

b. N-[(2-Bromophenyl)methyl]-2-methoxy-5-nitroaniline ()

  • Structure : Nitro and methoxy groups on the aniline ring, with a bromophenylmethyl substituent.
  • Properties : Molecular weight = 337.17 g/mol; boiling point = 455.3°C. The nitro group introduces strong electron-withdrawing effects, altering reactivity compared to the chloro-methyl group in the target compound .

Benzamide and Benzophenone Derivatives

a. Intermediate 30 ()

  • Structure : 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide.
  • Synthetic Relevance : Prepared via acyl chloride-amine coupling (90% yield). The trifluoropropoxy group enhances metabolic stability, a feature absent in this compound .

b. [5-Chloro-2-(methylamino)phenyl]phenylmethanone ()

  • Structure: Benzophenone core with methylamino and chloro substituents.
  • Applications : Used as a hydrolyzed diazepam analog. The ketone group increases polarity compared to the aniline-based target compound .

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₃H₁₁BrClN ~296.6 (calculated) 2-Br, 2-Cl, 5-CH₃ High hydrophobicity (inferred)
4-Chloro-2-methylaniline C₇H₈ClN 141.60 4-Cl, 2-CH₃ Carcinogenic; forms DNA adducts
4-Chloro-2-(2-chlorobenzoyl)-N-methylaniline C₁₄H₁₁Cl₂NO 280.15 4-Cl, 2-(Cl-benzoyl), N-CH₃ Purity ≥95%; discontinued commercial availability
(2-Bromo-5-methoxyphenyl)methyl(methyl)amine C₉H₁₂BrNO 229.01 2-Br, 5-OCH₃, N-CH₃ XlogP = 2; topological PSA = 21.3 Ų

Biological Activity

N-(2-Bromophenyl)-2-chloro-5-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine and Chlorine Substituents: These halogens can enhance the compound's reactivity and influence its interactions with biological targets.
  • Methyl Group: The presence of the methyl group at the 5-position affects steric and electronic properties, potentially impacting biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The halogen substituents can modulate the compound's binding affinity, leading to various biological effects, including enzyme inhibition and receptor modulation.

Biological Activity Overview

  • Enzyme Inhibition:
    • The compound has been studied for its ability to inhibit specific enzymes, which can be critical for therapeutic applications. For instance, it may interact with enzymes involved in cancer cell proliferation or other pathological processes.
  • Anticancer Properties:
    • Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural similarity to known anticancer agents allows it to potentially inhibit tubulin polymerization, a key mechanism in cancer treatment .
  • Antimicrobial Activity:
    • Some derivatives of similar compounds have shown promising antimicrobial activity, indicating that this compound could have potential applications in treating infections caused by resistant strains of bacteria .

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of compounds related to this compound. Here are some notable findings:

Case Studies

  • Cytotoxicity Assays:
    A study evaluated various derivatives for their cytotoxic effects against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. Compounds similar to this compound displayed IC50 values ranging from 2.13 µM to 6.52 µM, indicating significant anticancer potential .
  • Enzyme Interaction Studies:
    Research has indicated that compounds with similar structures can act as effective inhibitors of key enzymes involved in cancer metabolism, showing IC50 values as low as 0.06 µM for certain derivatives .

Comparative Analysis

Compound NameIC50 (µM)Biological Activity
This compoundTBDPotential anticancer agent
Combretastatin A44.12Standard for comparison in cytotoxicity
Other derivatives<6.52Various anticancer activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-Bromophenyl)-2-chloro-5-methylaniline, and what challenges arise in controlling regioselectivity?

  • Methodology : The compound is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination between 2-bromoaniline derivatives and 2-chloro-5-methylaniline. Key challenges include avoiding over-bromination and managing steric hindrance from the ortho-substituted bromine. Reaction optimization requires precise temperature control (80–120°C) and catalysts like Pd(OAc)₂/Xantphos .
  • Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Techniques :

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas; retention time ~12.3 min .
  • ¹H/¹³C NMR : Key signals include δ 7.45–7.78 (aromatic protons) and δ 2.35 (methyl group) .
  • Elemental Analysis : Theoretical C: 47.6%, H: 3.4%, N: 4.1%; deviations >0.3% indicate impurities .

Q. What solvent systems are optimal for dissolving this compound in experimental setups?

  • Data : Solubility in polar aprotic solvents (DMF, DMSO) is high (>50 mg/mL), while aqueous solubility is negligible. For chromatography, use methanol:water (7:3) with 0.1% trifluoroacetic acid to enhance peak resolution .

Advanced Research Questions

Q. How can trace impurities (e.g., 2-bromoaniline, N-(2-bromophenyl) acrylamide) be quantified in this compound batches?

  • Analytical Protocol :

  • HPLC-DAD : Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm). Mobile phase: gradient of 0.1% formic acid in water/acetonitrile. Detection: 254 nm.
  • Validation : Limit of quantification (LOQ) for 2-bromoaniline is 0.01% (w/w); recovery rates 92–108% .

Q. What are the reactivity patterns of this compound under cross-coupling conditions (e.g., Suzuki-Miyaura)?

  • Findings : The bromine at the ortho position exhibits lower reactivity compared to para-substituted analogs due to steric effects. Successful coupling with phenylboronic acid requires PdCl₂(dppf) and K₂CO₃ in toluene/ethanol (3:1) at 90°C for 24 h, yielding biphenyl derivatives with ~65% efficiency .

Q. How does the steric environment of this compound influence its crystallographic packing?

  • Crystallography : X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with intermolecular halogen bonding (Br···Cl distance: 3.38 Å). Torsional angles between aromatic rings range from 45–55°, indicating moderate conjugation .

Q. What computational methods predict the stability of this compound under thermal stress?

  • Modeling : DFT calculations (B3LYP/6-31G*) show thermal decomposition initiates at 230°C via cleavage of the C–Br bond (activation energy: 98 kJ/mol). MD simulations correlate with experimental TGA data (5% weight loss at 225°C) .

Contradictions and Resolutions

  • Impurity Thresholds : suggests a 0.01% limit for 2-bromoaniline, while notes detection limits of 0.1% for similar impurities. Resolution: Use ultra-high-performance LC (UHPLC) with sub-2 µm particles to enhance sensitivity .
  • Synthetic Yields : Reported yields vary from 50–75% depending on catalyst loading. Optimization with microwave-assisted synthesis (100 W, 15 min) improves yields to 80% .

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